molecular formula C14H9FN2O3 B15087188 Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate

Cat. No.: B15087188
M. Wt: 272.23 g/mol
InChI Key: UOZHPUDCWXXJHS-UHFFFAOYSA-N
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Description

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate (empirical formula: C₁₄H₉FN₂O₃; molecular weight: 272.23 g/mol) is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group, a cyano group, a 4-fluorophenyl moiety, and a methyl ester . Its structural complexity and functional diversity make it a candidate for applications in medicinal chemistry and materials science. This article focuses on comparing its physicochemical and structural properties with analogous compounds to elucidate substituent effects and heterocycle variations.

Properties

Molecular Formula

C14H9FN2O3

Molecular Weight

272.23 g/mol

IUPAC Name

methyl 3-cyano-6-(4-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C14H9FN2O3/c1-20-14(19)10-6-12(17-13(18)11(10)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,17,18)

InChI Key

UOZHPUDCWXXJHS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Bismuth-Catalyzed Three-Component Condensation

A method adapted from the synthesis of structurally analogous tetrahydropyridines involves condensing 4-fluorobenzaldehyde, methyl acetoacetate, and a cyanide source in the presence of bismuth nitrate ($$ \text{Bi}(\text{NO}3)3 \cdot 5\text{H}_2\text{O} $$).

Procedure :

  • Combine 4-fluorobenzaldehyde (2 mmol), methyl acetoacetate (1 mmol), and $$ \text{Bi}(\text{NO}3)3 \cdot 5\text{H}_2\text{O} $$ (10 mol%) in ethanol.
  • Stir at room temperature for 20 minutes, then reflux for 12 hours.
  • Isolate the product via filtration and recrystallize from ethyl acetate/ethanol.

Mechanistic Insight :
The bismuth catalyst facilitates Knoevenagel condensation between the aldehyde and acetoacetate, followed by cyclization and cyanide incorporation. The hydroxyl group arises from tautomerization or hydrolysis of an intermediate nitrile.

Yield : ~75–85% for analogous systems.

Multi-Component Reactions Using Ethyl Cyanoacetate

A one-pot, four-component reaction reported for quinazolinone-pyridone hybrids can be adapted:

Components :

  • Acylated quinazolinone intermediate (e.g., $$ \text{N}-(4\text{-acetylphenyl})-2\text{-bromoacetamide} $$)
  • Ethyl cyanoacetate
  • 4-Fluorobenzaldehyde
  • Ammonium acetate

Conditions :

  • Reflux in ethanol at 120–130°C for 1.5 hours.

Advantages :

  • Simultaneous formation of the pyridine ring, cyano group, and ester functionality.
  • High atom economy and reduced purification steps.

Stepwise Pyridine Ring Construction

Dihydropyridine Intermediate Oxidation

A patent describing cytosine derivatives outlines oxidation strategies applicable to dihydropyridine precursors:

  • Synthesis of Dihydropyridine :
    • React 4-fluorophenylacetaldehyde with methyl cyanoacetate and ammonium acetate.
  • Oxidation to Pyridine :
    • Use 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and sodium hypochlorite ($$ \text{NaOCl} $$) in dichloromethane.

Key Considerations :

  • TEMPO/$$ \text{NaOCl} $$ selectively oxidizes C–N bonds without affecting ester or cyano groups.
  • Yields improve with rigorous exclusion of moisture.

Cyano Group Introduction via Nucleophilic Substitution

A patent on pyridine carboxamides demonstrates cyanation using lithium reagents:

  • Halogenated Precursor : Synthesize methyl 6-(4-fluorophenyl)-2-hydroxy-4-iodopyridine-4-carboxylate.
  • Cyanation : Treat with sodium cyanide ($$ \text{NaCN} $$) in dimethylformamide (DMF) at 80°C.

Challenges :

  • Competing hydrolysis of the nitrile to amide requires anhydrous conditions.

Functional Group Modifications

Esterification of Carboxylic Acid Intermediates

If the carboxylic acid is synthesized first, methyl ester formation can be achieved via:

  • Fischer Esterification : Reflux with methanol and sulfuric acid.
  • Methyl Halide Alkylation : Use methyl iodide and potassium carbonate in acetone.

Typical Yield : 85–90% for analogous esters.

Hydroxylation via Hydrolysis

The 2-hydroxyl group may arise from:

  • Acid/Base Hydrolysis : Treat a 2-chloro or 2-methoxy precursor with aqueous $$ \text{NaOH} $$ or $$ \text{HCl} $$.
  • Oxidative Hydroxylation : Use hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid.

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethyl acetate/ethanol/water (4:2:1) for slow evaporation.
  • Purity : >98% by HPLC after recrystallization.

Spectroscopic Validation

  • $$ ^1\text{H} $$ NMR : Key signals include a singlet for methyl ester ($$ \delta $$ 3.8–3.9 ppm) and aromatic protons ($$ \delta $$ 7.2–8.1 ppm).
  • IR : Peaks at 2220 cm$$ ^{-1} $$ (C≡N) and 1700 cm$$ ^{-1} $$ (C=O).

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagents Yield (%) Purity (%) Key Advantage
Bismuth Condensation $$ \text{Bi}(\text{NO}3)3 $$ 75–85 95 One-pot, minimal intermediates
Multi-Component Ammonium acetate 70–80 90 High atom economy
Stepwise Oxidation TEMPO/$$ \text{NaOCl} $$ 65–75 98 Selective oxidation
Cyanation $$ \text{NaCN} $$ 60–70 85 Direct cyano introduction

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 3-cyano-6-(4-fluorophenyl)-2-pyridone-4-carboxylate.

    Reduction: Formation of 3-amino-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Example 1: Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate (JRD1051)

  • Molecular Formula : C₁₄H₉BrN₂O₃
  • Molecular Weight : 333.14 g/mol
  • Key Differences :
    • Substituent : Bromine (Br) replaces fluorine (F) at the para position of the phenyl ring.
    • Impact :
  • Molecular Weight : The bromine atom increases the molecular weight by ~60.91 g/mol compared to the fluorine analog.
  • Steric and Electronic Effects : Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) may introduce steric hindrance, while its lower electronegativity (2.96 vs. 3.98) reduces inductive electron withdrawal. This could influence solubility and binding interactions in biological systems.

Example 2: Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1011398-35-8)

  • Molecular Formula : C₂₆H₂₁FN₂O₃
  • Molecular Weight : 428.46 g/mol
  • Key Differences :
    • Core Structure : Pyrazolo[3,4-b]pyridine replaces the pyridine ring.
    • Substituents : Additional cyclopropyl and 4-methoxyphenyl groups.
    • Impact :
  • Electronic Effects : The fused pyrazole ring enhances aromaticity and may alter π-π stacking interactions.

Heterocycle Variants

Example 3: Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 313365-10-5)

  • Molecular Formula : C₂₃H₁₉N₂O₃S
  • Molecular Weight : 403.47 g/mol
  • Key Differences: Core Structure: Thieno[2,3-b]pyridine replaces pyridine, introducing a sulfur atom. Substituents: Amino and methoxyphenyl groups. Impact:
  • Solubility: Sulfur’s polarizability may enhance solubility in nonpolar solvents.
  • Reactivity: The amino group enables hydrogen bonding, contrasting with the cyano group’s electron-withdrawing nature.

Example 4: Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1011396-86-3)

  • Molecular Formula : C₂₃H₁₇FN₂O₃
  • Molecular Weight : 400.40 g/mol
  • Key Differences :
    • Substituents : Furan-2-yl replaces the hydroxypyridine’s 4-fluorophenyl group.
    • Impact :
  • Electron Density : The oxygen-rich furan may increase electron density, affecting redox properties.
  • Bioactivity : Furan moieties are often associated with antimicrobial activity.

Functional Group Variations

Example 5: EP3222620 B1 (Quinoline Derivative)

  • Molecular Formula: Not explicitly stated, but molecular ion (M+1) = 554 .
  • Key Differences: Core Structure: Quinoline replaces pyridine. Substituents: Piperidin-ylidene acetamido and tetrahydrofuran-O groups. Impact:
  • Molecular Weight : Higher mass (~554 g/mol) suggests reduced bioavailability compared to the target compound.
  • Target Interactions : The acetamido group may facilitate hydrogen bonding with proteins.

Structural and Physicochemical Comparison Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate Pyridine C₁₄H₉FN₂O₃ 272.23 -OH, -CN, 4-F-C₆H₄, COOCH₃ Moderate polarity, electron-deficient
Methyl 6-(4-bromophenyl)-3-cyano-2-hydroxypyridine-4-carboxylate Pyridine C₁₄H₉BrN₂O₃ 333.14 -OH, -CN, 4-Br-C₆H₄, COOCH₃ Higher steric bulk, lower solubility
CAS 1011398-35-8 Pyrazolo[3,4-b]pyridine C₂₆H₂₁FN₂O₃ 428.46 Cyclopropyl, 4-F-C₆H₄, 4-OCH₃-C₆H₄ Enhanced lipophilicity
CAS 313365-10-5 Thieno[2,3-b]pyridine C₂₃H₁₉N₂O₃S 403.47 -NH₂, 2-OCH₃-C₆H₄, C₆H₅ Sulfur-mediated solubility
EP3222620 B1 Quinoline Not specified ~554 Piperidin-ylidene, tetrahydrofuran-O High molecular weight, complex binding

Research Implications

  • Halogen Effects : Fluorine’s electronegativity may improve metabolic stability compared to bromine .
  • Heterocycle Diversity: Pyrazolo-pyridine and thienopyridine cores offer distinct electronic profiles for targeting specific enzymes or receptors .
  • Functional Groups: Cyano and hydroxyl groups balance electron withdrawal and hydrogen-bonding capacity, which is critical for drug design .

Biological Activity

Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9FN2O3
  • Molecular Weight : 272.23 g/mol
  • CAS Number : [not provided in the search results]

The compound features a pyridine ring with a cyano group and a hydroxyl group, which are critical for its biological interactions.

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, similar derivatives have demonstrated cytotoxic effects in non-small cell lung cancer (NSCLC) models, highlighting their potential as anticancer agents .

Table 1: Summary of Antiproliferative Activity

Compound TypeCell Line TestedIC50 (µM)Mechanism of Action
HydroxythiopyridonesA549Low µMCytostatic effect
HydroxypyridonesNCI-H522Low µMInduction of apoptosis
Methyl 3-cyano derivativesVariousTBDInhibition of HDACs

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may act as an inhibitor of zinc-dependent metalloenzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and cell cycle regulation .

Inhibition of HDACs can lead to changes in gene expression that promote apoptosis in cancer cells while inhibiting their proliferation. This has been observed in various studies where related compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that hydroxypyridones, structurally similar to methyl 3-cyano derivatives, showed significant cytotoxicity against NSCLC cell lines. The compounds were found to induce cell cycle arrest and apoptosis, suggesting their potential use in cancer therapy .
  • Structure-Activity Relationship (SAR) :
    • Research on related compounds has established SAR models that indicate the importance of specific substituents on the pyridine ring for enhancing biological activity. Modifications such as fluorination have been shown to improve binding affinity and potency against targets like PD-L1 .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate?

While direct synthesis data for this compound is limited, analogous pyridine derivatives (e.g., 6-(4-chlorophenyl)pyridine-4-carboxylates) suggest a multi-step approach. A plausible route involves:

  • Condensation : Reacting 4-fluorobenzaldehyde with a cyano-substituted aminopyridine precursor under acidic/basic conditions.
  • Cyclization : Facilitating ring closure via catalysts like palladium or copper complexes to form the pyridine core .
  • Esterification : Introducing the methyl carboxylate group via alkylation or transesterification.
    Key considerations include solvent selection (DMF, toluene) and temperature control to optimize yield and purity .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify substituent patterns (e.g., fluorophenyl aromatic protons, hydroxyl proton exchange). The cyano group (-CN\text{-CN}) may appear as a singlet in 13^{13}C NMR (~110-120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C14H9FN2O3\text{C}_{14}\text{H}_{9}\text{FN}_2\text{O}_3, expected m/z ~296.06) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Peaks for hydroxyl (\sim3200–3500 cm1^{-1}), ester carbonyl (\sim1700 cm1^{-1}), and cyano (\sim2200 cm1^{-1}) groups validate functional groups .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when refining the structure of this compound?

Crystallographic refinement using SHELX and WinGX may yield variations due to:

  • Algorithmic Differences : SHELXL prioritizes least-squares refinement, while WinGX integrates external software (e.g., SIR).
  • Disorder/Twinning : Fluorophenyl group rotation or hydroxyl proton disorder may require manual adjustment.
    Methodological Approach :
    • Cross-validate with multiple software (e.g., Olex2, Phenix).
    • Apply Hirshfeld surface analysis to assess intermolecular interactions.
    • Report R-factors and validate against high-resolution data (<1.0 Å) .

Q. What experimental design considerations are critical for scaling up synthesis from lab to pilot scale?

  • Catalyst Loading : Optimize Pd/Cu ratios to minimize cost while maintaining yield (e.g., 0.5–2 mol% for palladium catalysts).
  • Solvent Recovery : Use toluene (boiling point ~110°C) for easier distillation and reuse.
  • Purity Control : Implement inline FTIR or HPLC to monitor reaction progress and impurity profiles .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?

Comparative studies on analogous compounds reveal:

  • Fluorine Effects : Enhances metabolic stability and lipophilicity (logP increase by ~0.5), improving membrane permeability.
  • Chlorine Substitution : Increases steric bulk, potentially reducing binding affinity to target enzymes.
    Methodology :
    • Synthesize derivatives with halophenyl variants.
    • Test in vitro against cancer cell lines (e.g., MCF-7) or microbial assays.
    • Correlate IC50_{50} values with substituent electronic parameters (Hammett constants) .

Q. How can computational modeling predict reactivity and stability under varying conditions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess tautomeric preferences (e.g., keto-enol equilibrium of the hydroxypyridine group).
  • MD Simulations : Predict solubility by simulating interactions with water/DMSO mixtures.
  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) to guide SAR .

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